n-(2,5-Difluorophenyl)acetamide n-(2,5-Difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 398-90-3
VCID: VC3695496
InChI: InChI=1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
SMILES: CC(=O)NC1=C(C=CC(=C1)F)F
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol

n-(2,5-Difluorophenyl)acetamide

CAS No.: 398-90-3

Cat. No.: VC3695496

Molecular Formula: C8H7F2NO

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

n-(2,5-Difluorophenyl)acetamide - 398-90-3

Specification

CAS No. 398-90-3
Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
IUPAC Name N-(2,5-difluorophenyl)acetamide
Standard InChI InChI=1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Standard InChI Key XDZRBPCZRHRSAE-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=CC(=C1)F)F
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)F)F

Introduction

Structural Characteristics and Properties

Molecular Structure

N-(2,5-Difluorophenyl)acetamide features a 2,5-difluorophenyl ring connected to an acetamide functional group. This structure is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring, which significantly influences the compound's chemical and physical properties.

The structural elements of n-(2,5-Difluorophenyl)acetamide can be compared to those of related compounds like N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, which has been documented in PubChem with the CID 676243 . While the latter compound possesses a more complex substituent on the acetamide nitrogen, both share the critical 2,5-difluorophenyl motif.

Physical and Chemical Properties

Based on its molecular structure, n-(2,5-Difluorophenyl)acetamide would be expected to have the following properties:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC8H7F2NOStructural composition
Molecular WeightApproximately 171.15 g/molCalculated from atomic weights
Physical StateCrystalline solid at room temperatureTypical for similar acetamides
SolubilityModerate solubility in organic solvents; limited water solubilityBased on polarity and structural features
Melting PointLikely between 100-150°CComparison with similar fluorinated acetamides
LogPApproximately 1.5-2.5Estimated based on lipophilicity of fluorinated aromatics

The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring would be expected to enhance metabolic stability and potentially alter the compound's lipophilicity compared to non-fluorinated analogues. These characteristics are particularly relevant in pharmaceutical applications, where fluorine substitution is often employed to optimize drug properties.

Synthetic Approaches

Acetylation of 2,5-Difluoroaniline

The most direct approach would involve the reaction of 2,5-difluoroaniline with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or sodium acetate. This strategy is supported by parallel synthetic methods observed in patent literature for related compounds .

Amide Coupling Reactions

Another potential route could involve coupling 2,5-difluoroaniline with acetic acid using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Synthetic Considerations

Drawing from the patent information on related compounds, optimization of reaction conditions would likely focus on:

  • Solvent selection: Acetone-water mixtures have been demonstrated as effective for acylation reactions involving similar structures .

  • Temperature control: Reactions might be performed at lower temperatures (0-5°C) during addition of reagents to minimize side reactions .

  • Purification: Crystallization from appropriate solvents (potentially methanol) to achieve high purity .

The synthesis of n-(2,5-Difluorophenyl)acetamide would likely be less complex than that of the compounds described in the patent literature, which involve multiple functional groups and chiral centers .

Chemical Reactivity

Amide Functionality

The acetamide group would be susceptible to:

  • Hydrolysis under acidic or basic conditions to yield 2,5-difluoroaniline and acetic acid

  • Reduction with appropriate reducing agents to form N-(2,5-difluorophenyl)ethylamine

  • Nucleophilic substitution at the carbonyl carbon with stronger nucleophiles

Fluorinated Aromatic Ring

The 2,5-difluorophenyl moiety would exhibit:

  • Reduced electron density in the aromatic ring due to the electron-withdrawing nature of fluorine

  • Potential for nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the fluorine atoms

  • Enhanced metabolic stability compared to non-fluorinated analogues

Comparative Reactivity

The reactivity of n-(2,5-Difluorophenyl)acetamide can be compared with 2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide, which contains the same 2,5-difluorophenyl group but with a more complex substituent on the amide nitrogen. In the more complex compound, the 2,5-difluorophenyl group contributes to the compound's unique properties and potentially its biological activity.

Analytical Characterization

Spectroscopic Properties

Based on its structure and comparison with related compounds, n-(2,5-Difluorophenyl)acetamide would be expected to exhibit the following spectroscopic characteristics:

NMR Spectroscopy

Proton PositionExpected Chemical Shift (ppm)Multiplicity
Acetyl CH32.0-2.2Singlet
Aromatic H (C3)6.8-7.2Multiplet (due to F coupling)
Aromatic H (C4)7.0-7.4Multiplet (due to F coupling)
Aromatic H (C6)7.1-7.5Multiplet (due to F coupling)
NH7.8-8.2Broad singlet

The 19F NMR would likely show two distinct signals for the fluorine atoms at positions 2 and 5, with coupling to both adjacent protons and to each other.

IR Spectroscopy

Key expected IR absorptions would include:

  • N-H stretching: ~3300 cm-1

  • C=O stretching: ~1670-1690 cm-1

  • C-F stretching: ~1100-1400 cm-1

  • Aromatic C=C stretching: ~1450-1600 cm-1

Research Challenges and Future Directions

Current Research Gaps

Based on the limited information available specifically about n-(2,5-Difluorophenyl)acetamide, several research gaps can be identified:

  • Comprehensive physical property data

  • Detailed synthesis optimization

  • Systematic evaluation of biological activities

  • Structure-activity relationships in comparison with other fluorinated acetamides

Future Research Opportunities

Future research on n-(2,5-Difluorophenyl)acetamide might focus on:

  • Development of efficient and scalable synthetic routes

  • Investigation of its potential as a building block for pharmaceutically active compounds

  • Exploration of its reactivity under various conditions

  • Computational studies to predict properties and potential applications

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